N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-21(18)13-4-2-1-3-10(13)14(16-21)15-9-5-6-11-12(7-9)20-8-19-11/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFRDBFNQYDRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 2-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Structure and Composition
The compound can be described by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 250.28 g/mol
Key Functional Groups
- Benzodioxole : Known for its pharmacological properties.
- Benzothiazole : Exhibits antimicrobial and anticancer activities.
Medicinal Chemistry
N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been investigated for its potential as a therapeutic agent.
Anticancer Activity
Studies have shown that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens.
- Case Study : Research indicated that benzothiazole derivatives displayed activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the material's thermal stability and mechanical properties.
- Data Table: Thermal Properties of Polymers with Additives
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | None | 120 | 60 |
| Polycarbonate | Compound | 150 | 75 |
Environmental Science
The environmental impact of chemical compounds is a growing concern. This compound has been studied for its degradation pathways and potential toxicity.
Degradation Studies
Research indicates that this compound can degrade under UV light exposure, making it a candidate for environmentally friendly applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Spectral Properties
The compound’s structural analogues differ primarily in the substituents at the N(3) position and the benzothiazole ring. Key comparisons include:
Table 1: Physical Properties of Selected Analogues
- Melting Points : The presence of bulky or polar substituents (e.g., 4-methoxyphenyl in 3f-ii) correlates with higher melting points due to increased intermolecular interactions .
- Solubility : Chlorine and methoxy groups reduce aqueous solubility, while smaller alkyl groups (e.g., ethyl in 3f-i) improve organic solvent compatibility .
- Spectral Data : Infrared (IR) spectra of analogues show characteristic S=O stretches near 1150–1250 cm⁻¹ and N-H bends at ~3300 cm⁻¹. Nuclear magnetic resonance (NMR) data confirm substituent positions, with aromatic protons in the benzodioxolyl group expected at δ 6.8–7.2 ppm .
Pharmacological Implications
While direct biological data for the target compound are unavailable in the provided evidence, trends from analogues suggest:
- Antibacterial Activity: 3-(Alkyl/arylamino)benzo[d]isothiazole 1,1-dioxides exhibit moderate activity against Staphylococcus aureus (MIC: 8–32 µg/mL), with electron-withdrawing groups (e.g., Cl) enhancing efficacy . The benzodioxolyl group’s electron density may reduce potency compared to chloro-substituted analogues .
- Structural vs. 1,2,3-Benzothiadiazine 1,1-Dioxides (BTDs): Unlike BTDs (e.g., phthalazinone derivatives), benzothiazol-3-amine 1,1-dioxides lack a fused thiadiazine ring, reducing conformational rigidity but improving synthetic accessibility .
Biological Activity
N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide, a compound featuring both benzodioxole and benzothiazole moieties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₉N₃O₂S
- Molecular Weight : 273.29 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with benzothiazole and benzodioxole structures exhibit significant anticancer properties. For instance, a study highlighted the ability of benzothiazole derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The structural features of this compound may enhance its efficacy through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways.
- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in malignant cells.
Enzyme Inhibition
The compound's structural motifs suggest potential interactions with various enzymes. For example:
- Dihydroorotate Dehydrogenase : Similar compounds have been studied for their ability to inhibit this enzyme, crucial in pyrimidine biosynthesis, which is essential for rapidly dividing cells such as cancer cells .
Case Studies
Several case studies have reported on the biological activities of related compounds:
- Benzothiazole Derivatives : A study demonstrated that specific benzothiazole derivatives exhibited selective inhibition against certain cancer cell lines while showing low toxicity to normal cells .
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for antimicrobial properties, showing effectiveness against a range of pathogens .
Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | References |
|---|---|---|---|
| Benzothiazole Derivative A | Anticancer | 15 | |
| Benzodioxole Derivative B | Antimicrobial | 20 | |
| N-(1,3-benzodioxol-5-yl)-2-aminoethanol | Enzyme Inhibition | 10 |
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzothiazole derivatives can be prepared by refluxing 6-methoxy-1,3-benzothiazol-2-amine with acylating agents (e.g., 1-adamantylacetyl imidazole) in chloroform for 6 hours, followed by crystallization from ethanol (yield ~22%) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yield and purity. IR and NMR spectroscopy are critical for tracking functional group transformations (e.g., carbonyl stretches at ~1668 cm⁻¹ and methoxy signals at δ 3.76 ppm) .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?
Key techniques include:
- IR spectroscopy : Identify sulfone (S=O) stretches (~1267 cm⁻¹) and benzodioxole C-O-C vibrations (~1062 cm⁻¹) .
- ¹H/¹³C NMR : Confirm methoxy groups (singlets at δ ~3.76 ppm) and aromatic proton environments (e.g., benzodioxole protons at δ ~6.8–7.3 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns. Cross-referencing with X-ray crystallography data (e.g., bond lengths, angles) resolves ambiguities .
Q. What functional groups in this compound are most critical for its biological or chemical activity?
The benzodioxole ring (electron-rich aromatic system) and the sulfonamide group (1,1-dioxide) are pharmacologically significant. The former enhances lipid solubility and π-π interactions, while the sulfonamide contributes to hydrogen bonding and enzyme inhibition (e.g., antifungal activity via Sec7 domain targeting) . Substituents like methoxy groups modulate electron density and steric effects .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, S⋯S contacts). Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, SCXRD revealed triclinic P1 symmetry in a related benzothiazole compound, with intermolecular N–H⋯N hydrogen bonds (2.89–3.02 Å) and S⋯S interactions (3.622 Å) stabilizing the crystal lattice .
Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?
- Validate computational models : Compare DFT-optimized geometries (e.g., dihedral angles, planarity) with crystallographic data .
- Re-examine experimental conditions : Impurities or solvent effects may distort NMR/IR peaks. For instance, DMSO-d6 in NMR can cause shifts in acidic protons .
- Use hybrid methods : Pair molecular docking (e.g., for antifungal targets) with experimental bioassays to reconcile activity predictions .
Q. What strategies are effective for analyzing non-covalent interactions in crystal packing, and how do they influence material properties?
- Hydrogen bonding : Classical N–H⋯N bonds (2.89 Å) and weak C–H⋯O interactions (3.1 Å) form dimers and ribbons, affecting solubility and melting points .
- Van der Waals forces : Adamantyl groups contribute to hydrophobic packing, enhancing thermal stability .
- π-π stacking : Benzodioxole and benzothiazole rings stack at ~3.8 Å, influencing charge-transfer properties .
Q. How can researchers design analogs to improve pharmacokinetics while retaining activity?
- Modify substituents : Introduce ester or imidazole groups to enhance bioavailability (e.g., N-(1,3-benzodioxol-5-ylmethylidene)-3,4-dimethyl-1,2-oxazol-5-amine improved antifungal activity) .
- Adjust lipophilicity : Replace methoxy groups with halogens or alkyl chains to modulate logP values .
- Utilize prodrug strategies : Ester functionalities (e.g., ethyl acetate derivatives) improve membrane permeability .
Q. What challenges arise when refining high-symmetry space groups in crystallography, and how are they mitigated?
High-symmetry systems (e.g., cubic) often suffer from twinning or disorder. Mitigation strategies include:
- Data quality : Collect high-resolution data (≤1.0 Å) to resolve overlapping peaks .
- Software tools : Use SHELXL ’s TWIN/BASF commands for twinned structures .
- Hydrogen placement : Apply riding models or Fourier difference maps to locate H atoms in disordered regions .
Q. What computational methods predict reactivity and regioselectivity in benzodioxole-benzothiazole hybrids?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile) .
- Docking studies : Map binding affinities to enzymes (e.g., cytochrome P450) to predict metabolic stability .
Q. How do researchers validate the biological activity of this compound, and what contradictory findings exist?
- Antifungal assays : MIC values against Candida spp. correlate with benzodioxole-imidazole hybrid structures .
- Contradictions : Some analogs show reduced activity despite improved solubility, suggesting trade-offs between pharmacokinetics and target binding .
- Mechanistic studies : Use fluorescence quenching or SPR to confirm target engagement (e.g., Sec7 domain inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
